1-([2,2'-Bifuran]-5-ylmethyl)-3-isopropylurea
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Overview
Description
1-([2,2’-Bifuran]-5-ylmethyl)-3-isopropylurea is an organic compound characterized by the presence of a bifuran moiety linked to an isopropylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-isopropylurea typically involves the following steps:
Formation of the Bifuran Moiety: The bifuran structure can be synthesized through the cyclization of furfural derivatives under acidic or basic conditions.
Attachment of the Isopropylurea Group: The bifuran intermediate is then reacted with isopropyl isocyanate under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-isopropylurea undergoes various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylurea group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of bifuran carboxylic acids.
Reduction: Formation of bifuran alcohols.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-isopropylurea has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-([2,2’-Bifuran]-5-ylmethyl)-3-isopropylurea involves its interaction with specific molecular targets. The bifuran moiety can interact with enzymes and receptors, modulating their activity. The isopropylurea group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,5-Furandicarboxylic Acid: A precursor for various polymers and materials.
Dimethyl 5,5′-sulfanediyldi(furan-2-carboxylate): Used in the synthesis of difuran polyesters.
Uniqueness
1-([2,2’-Bifuran]-5-ylmethyl)-3-isopropylurea is unique due to its combined bifuran and isopropylurea structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-propan-2-ylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-9(2)15-13(16)14-8-10-5-6-12(18-10)11-4-3-7-17-11/h3-7,9H,8H2,1-2H3,(H2,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGFDZWUFXZJNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=C(O1)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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